2-Chloro-4-hydroxybenzaldehyde
Overview
Description
2-Chloro-4-hydroxybenzaldehyde is a chlorinated derivative of hydroxybenzaldehyde, which is a compound of interest due to its potential applications in various chemical syntheses and its physicochemical properties. The presence of chlorine and hydroxyl groups on the benzaldehyde ring structure can significantly influence its behavior in chemical reactions and its interaction with other substances.
Synthesis Analysis
The synthesis of chlorinated hydroxybenzaldehydes can be achieved through various methods. For instance, 4-hydroxybenzaldehyde can be synthesized with high selectivity from phenol and chloroform using β-cyclodextrin as a catalyst in an aqueous sodium hydroxide solution . Although this method is specific to 4-hydroxybenzaldehyde, similar catalytic or synthetic approaches could potentially be adapted for the synthesis of 2-chloro-4-hydroxybenzaldehyde.
Molecular Structure Analysis
The molecular structure of chlorinated hydroxybenzaldehydes can be complex, with the potential for multiple conformers and dimerization, particularly influenced by the position of the chlorine atom. For example, 2-chloro-3-hydroxybenzaldehyde can yield four distinct conformers due to the ortho position of the chlorine atom relative to the aldehyde group, which can lead to strong hydrogen bonding and dimerization . This suggests that 2-chloro-4-hydroxybenzaldehyde may also exhibit similar structural complexity.
Chemical Reactions Analysis
Chlorinated hydroxybenzaldehydes can participate in various chemical reactions. The presence of the aldehyde group allows for reactions such as aldol condensations, as seen in the formation of methylbenzaldehydes from ethanol . The chlorine atom can also influence the reactivity and selectivity of these compounds in chemical reactions. For example, the chloro group in 2-chloro-4-hydroxybenzaldehyde could potentially affect its reactivity in cascade reactions or in the formation of complexes with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated hydroxybenzaldehydes are influenced by the substituents on the benzene ring. The retention behavior of these compounds in gas-liquid chromatography, for instance, is affected by the position and number of chlorine atoms, with the retention being maximal for the 2-chloro isomer . Additionally, the vibrational modes and the strength of hydrogen bonding can be studied through infrared absorption and Raman vibrational spectral features . These properties are crucial for understanding the behavior of 2-chloro-4-hydroxybenzaldehyde in various environments and applications.
Scientific Research Applications
Chromatographic Analysis
2-Chloro-4-hydroxybenzaldehyde has been studied in the context of gas-liquid chromatographic analyses. Research by Korhonen and Knuutinen (1984) demonstrated the separation of chlorinated 4-hydroxybenzaldehydes using a non-polar SE-30 capillary column under various conditions, highlighting the compound's utility in chromatography for understanding the retention behavior of chlorinated compounds (Korhonen & Knuutinen, 1984).
Solid Phase Organic Synthesis
In the field of organic synthesis, Swayze (1997) investigated the use of electron-rich benzaldehyde derivatives like 2-Chloro-4-hydroxybenzaldehyde as linkers for solid phase organic synthesis. This research points towards its potential application in the synthesis of complex organic compounds (Swayze, 1997).
Chemical Reactions and Catalysis
Research by Kokubo et al. (1999) explored the reactivity of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, which includes compounds like 2-Chloro-4-hydroxybenzaldehyde. Their findings on the cleavage of the aldehyde C-H bond using a rhodium catalyst system are significant for understanding the compound's behavior in organic reactions (Kokubo et al., 1999).
Thermodynamics and Solubility
The study of solubility and solution thermodynamics of 4-hydroxybenzaldehyde by Wang, Xu, & Xu (2017) provides insights into the solubility behavior of similar compounds, including 2-Chloro-4-hydroxybenzaldehyde, in various organic solvents. This information is crucial for its purification and processing in chemical industries (Wang, Xu, & Xu, 2017).
Synthesis of Hydrazone Compounds
Volmajer et al. (2005) investigated the Knoevenagel reaction involving 2-hydroxybenzaldehydes, which can be applied to understand the synthesis and reactivity of derivatives like 2-Chloro-4-hydroxybenzaldehyde. This research is important for the synthesis of iminocoumarins and related compounds (Volmajer et al., 2005).
Crystal Structure Analysis
The study by Xiao-ling Wang, You, & Wang (2011) on the crystal structures of hydrazone compounds derived from chlorinated 2-hydroxybenzaldehydes provides essential information on the molecular structure and bonding in derivatives of 2-Chloro-4-hydroxybenzaldehyde (Xiao-ling Wang, You, & Wang, 2011).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOMCILMBYEGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901216 | |
Record name | 2-Chloro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-hydroxybenzaldehyde | |
CAS RN |
56962-11-9, 94650-94-9 | |
Record name | 2-Chloro-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56962-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, chloro-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094650949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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